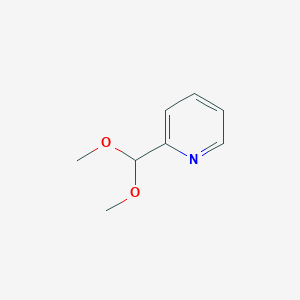

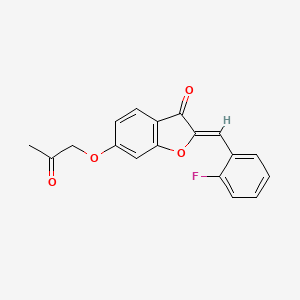

![molecular formula C16H19BrN2O3 B2465167 {[2-(环己-1-烯-1-基)乙基]氨基甲酰基}甲基 5-溴吡啶-3-羧酸酯 CAS No. 481718-53-0](/img/structure/B2465167.png)

{[2-(环己-1-烯-1-基)乙基]氨基甲酰基}甲基 5-溴吡啶-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate, also known as CBM-5B, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the pyridine carboxylate family and has been studied extensively for its biochemical and physiological effects.

作用机制

The mechanism of action of {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate is not fully understood. However, studies have shown that {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate acts as an inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.

Biochemical and Physiological Effects:

{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate has been shown to have a variety of biochemical and physiological effects. Studies have shown that {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of enzymes involved in the regulation of gene expression. Additionally, {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

实验室实验的优点和局限性

One of the main advantages of {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate is its potential applications in the study of cancer and neurological disorders. Additionally, {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate has been shown to have low toxicity and can be easily synthesized. However, one of the limitations of {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate is its limited solubility in water, which can make it difficult to use in certain experiments.

未来方向

There are several future directions for the study of {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate. One potential direction is the development of {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate analogs that have improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate and its potential applications in the treatment of cancer and neurological disorders. Finally, the development of new methods for the synthesis of {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate and its analogs could lead to the discovery of new compounds with even greater potential for scientific research.

合成方法

The synthesis of {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate involves a multi-step process that includes the use of various reagents and solvents. The first step involves the preparation of 5-bromopyridine-3-carboxylic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with cyclohex-1-en-1-amine to form the corresponding amide. Finally, the amide is reacted with methyl isocyanate to form {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate.

科学研究应用

- 抗癌活性: 苯并咪唑,包括像这种衍生物,已经因其抗癌特性而被研究 . 研究人员探索它们作为新型化学治疗剂的潜力。

- 抗真菌剂: 该化合物的结构可能有助于抗真菌活性,使其与对抗真菌感染相关 .

- 抗病毒特性: 苯并咪唑酮衍生物已显示出作为抗病毒剂的希望 . 可以在此背景下进一步探索该化合物。

- 抗菌应用: 苯并咪唑酮衍生物已显示出抗菌作用 . 研究该化合物对抗特定病原体的活性至关重要。

- 抗炎潜力: 苯并咪唑酮以其抗炎特性而闻名 . 研究人员可能会探索该化合物对炎症途径的影响。

- 抗肿瘤活性: 苯并咪唑酮衍生物已被研究为潜在的抗肿瘤剂 . 进一步的研究可以揭示其具体机制。

- 晶体结构分析: 该化合物的晶体结构已通过单晶 X 射线衍射分析得到证实 . 了解其固态排列有助于材料特性和反应性。

- 合成应用: 该化合物的合成和结构表征对于设计高效的合成路线至关重要 . 研究人员可能会探索其在各种反应中的反应性。

- 非对映选择性合成: 相关化合物已被用于非对映选择性合成,从而产生有趣的产品 . 研究该化合物是否表现出类似的行为。

- 密度泛函理论 (DFT): 使用 DFT 计算研究了该化合物的分子几何形状和分子间相互作用 . 研究人员可以探索其电子性质和能量学。

药物化学和药物开发

生物学和药理学研究

材料科学和晶体学

有机合成和化学反应

计算化学和 DFT 计算

属性

IUPAC Name |

[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O3/c17-14-8-13(9-18-10-14)16(21)22-11-15(20)19-7-6-12-4-2-1-3-5-12/h4,8-10H,1-3,5-7,11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPVSNXMCLMEIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)COC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

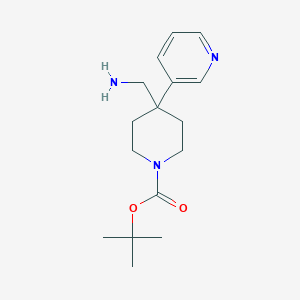

![tert-Butyl 3-[(prop-2-en-1-yl)amino]propanoate](/img/structure/B2465087.png)

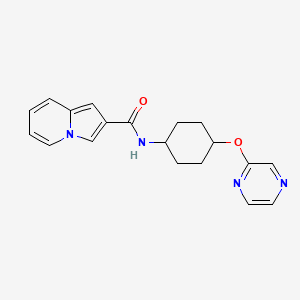

![2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2465088.png)

![3-(2-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2465091.png)

![(5Z)-3-(2-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2465092.png)

![N-(2,3-dimethylphenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2465100.png)

![2-[(4-Fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B2465103.png)

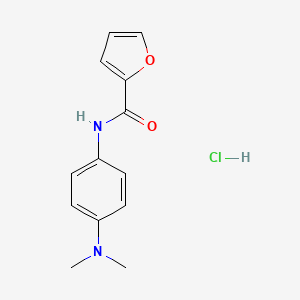

![(E)-N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2465105.png)